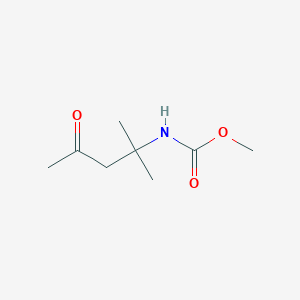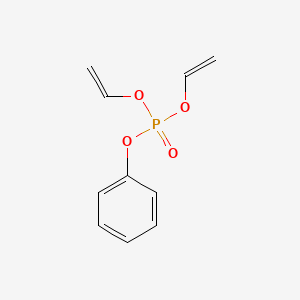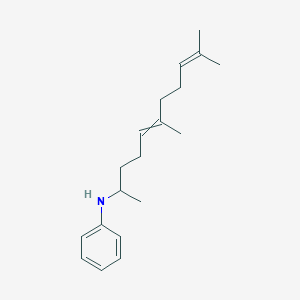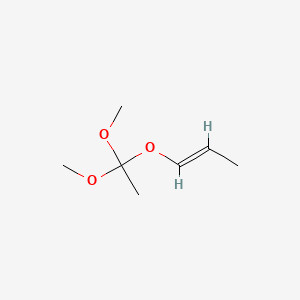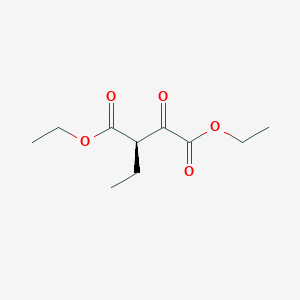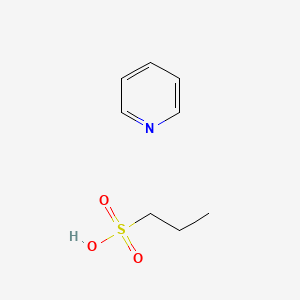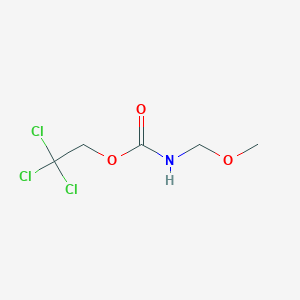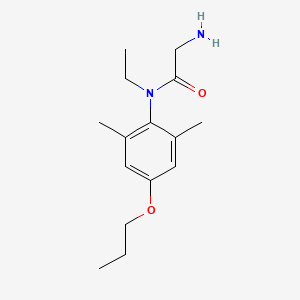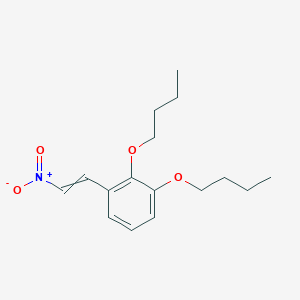
1,2-Dibutoxy-3-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, featuring two butoxy groups and a nitroethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene typically involves the nitration of a precursor compound followed by the introduction of butoxy groups. One common method involves the reaction of 1,2-dibutoxybenzene with nitroethene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutoxy-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is often a nitrobenzene derivative.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the butoxy groups with other functional groups.
Scientific Research Applications
1,2-Dibutoxy-3-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibutoxy-3-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include electron transfer processes and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-3-(2-nitroethenyl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
1,2-Dibutoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
3-Nitro-1,2-dibutoxybenzene: Similar but with the nitro group directly attached to the benzene ring.
Uniqueness
1,2-Dibutoxy-3-(2-nitroethenyl)benzene is unique due to the presence of both butoxy and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Properties
CAS No. |
65713-33-9 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
1,2-dibutoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-3-5-12-20-15-9-7-8-14(10-11-17(18)19)16(15)21-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
AKOPGWFMMKKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1OCCCC)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


